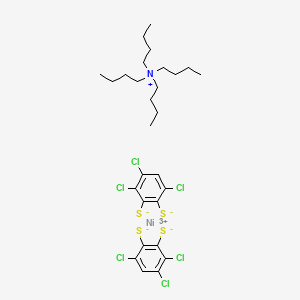

![molecular formula C16H19Br2NS2 B1458733 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole CAS No. 1346688-54-7](/img/structure/B1458733.png)

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole

Vue d'ensemble

Description

“2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” is a type of organic compound that is often used in the field of organic photovoltaic materials due to its better π-conjugation across fused thiophene rings . It is one of the most important organic photovoltaic materials .

Synthesis Analysis

The synthesis of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” involves a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The obtained monomer was investigated for the possibility of a pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” is characterized by better π-conjugation across fused thiophene rings . This structure is crucial for its application in organic photovoltaic materials .Chemical Reactions Analysis

The chemical reactions involving “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” include its synthesis through a Buchwald–Hartwig amination and its pre-polymerization modification via a Huisgen 1,3-dipolar cycloaddition (“click”) reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” are characterized by its optical and thermal properties, including UV–Vis, fluorescent emission, DSC, and TGA . Its electrochemical properties have been evaluated via cyclic voltammetry to determine the HOMO–LUMO energy levels which are suitable for organic solar cells devices .Applications De Recherche Scientifique

1. Organic and Hybrid Solar Cell Applications

- Application Summary : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives are used as building blocks in the development of organic solar cells (OSCs). They have occupied an important position in both electron-rich and electron-deficient semiconductors since their first introduction into photovoltaic materials in 2007 .

- Methods of Application : The basic DTP units such as N-alkyl DTP, N-acyl DTP and pyrrolo[3,2-d:4,5-d′]bisthiazole (PBTz), and their derivatives including fused DTP, and the lactam and imide conjugated heterocycles are incorporated into photovoltaic polymers and small-molecules .

- Results or Outcomes : The incorporation of these units largely enhanced the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .

2. Donor-Acceptor and Donor-Donor Alternating Conjugated Polymers

- Application Summary : Dithieno[3,2-b:2’,3’-d]pyrrole is used in the synthesis of donor-acceptor (D-A) and donor-donor (D-D) conjugated polymers. These polymers have applications in organic solar cells and electronic devices .

- Methods of Application : The polymers are synthesized via direct (hetero) arylation polymerization where the Pd(OAc)2 and PCy3.HBF4 have been used as the catalyst system .

- Results or Outcomes : The conjugated polymers have been investigated for the optical and thermal properties including UV–Vis, fluorescent emission, DSC and TGA respectively. The electrochemical properties of the conjugated polymers have been evaluated via cyclic voltammetry to determine the HOMO–LUMO energy levels which are suitable for organic solar cells devices .

3. Hole Transport Materials

- Application Summary : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives are used as hole transport materials (HTMs) in organic photovoltaic materials .

- Methods of Application : Two new HTMs, H16 and H18, have been obtained through a facile synthetic route by cross linking tria .

- Results or Outcomes : The HTMs have been characterized via FT-IR, GPC, 1H NMR and XRD to determine the chemical structures, chemical compositions as well as the macromolecular characteristic features .

Orientations Futures

The future directions for “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” are promising, especially in the field of organic photovoltaic materials . Its potential for efficient perovskite solar cells (PSCs) has been highlighted, with the synthesis cost of one of its derivatives being roughly 1/5 of that of the state-of-the-art-HTM spiro-OMeTAD .

Propriétés

IUPAC Name |

4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Br2NS2/c1-2-3-4-5-6-7-8-19-11-9-13(17)20-15(11)16-12(19)10-14(18)21-16/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEKMGUFKKPWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738146 | |

| Record name | 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

CAS RN |

1346688-54-7 | |

| Record name | 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)